

# Application Notes and Protocols: Modeling MV1 Creutzfeldt-Jakob Disease in Cerebral Organoids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Creutzfeldt-Jakob disease (CJD) is a fatal, transmissible neurodegenerative disorder characterized by the accumulation of a misfolded isoform (PrPSc) of the normal cellular prion protein (PrPC).[1][2] The sporadic form of CJD (sCJD) is the most common, and the MV1 subtype is a distinct molecular variant influenced by the methionine/valine (M/V) polymorphism at codon 129 of the prion protein gene (PRNP) and the type of PrPSc.[3] Cerebral organoids, three-dimensional self-organizing cultures derived from human induced pluripotent stem cells (iPSCs), have emerged as a powerful in vitro model to study human brain development and disease.[3][4][5][6] This document provides a detailed protocol for modeling MV1 sCJD in human cerebral organoids, offering a platform for investigating disease pathogenesis and for screening potential therapeutic agents.

Human cerebral organoids can be infected with prions from the brain homogenates of sCJD patients, leading to the propagation of PrPSc and the recapitulation of some key pathological features of the disease.[3][7][8] This model takes advantage of the organoids' complex cellular composition, including mature neurons and astrocytes, which are crucial for studying prion pathology.[3][9] Successful modeling of **MV1** CJD in cerebral organoids requires iPSCs with the corresponding PRNP codon 129 MV genotype.[3][10]



# **Experimental Protocols**

# I. Generation of Cerebral Organoids from Human iPSCs

This protocol is based on the method developed by Lancaster and Knoblich.

#### Materials:

- Human iPSCs with PRNP codon 129 MV genotype
- mTeSR™1 medium
- Matrigel®
- DMEM/F12
- Neurobasal® medium
- N2 and B27 supplements
- GlutaMAX™
- MEM-NEAA
- 2-Mercaptoethanol
- Insulin, transferrin, progesterone, putrescine, sodium selenite
- FGF2, EGF
- Rock inhibitor (Y-27632)
- Low-attachment V-bottom 96-well plates
- Orbital shaker

#### Procedure:

 iPSC Culture: Culture human iPSCs with the PRNP codon 129 MV genotype on Matrigelcoated plates in mTeSR™1 medium.



- Embryoid Body (EB) Formation:
  - Dissociate iPSC colonies into single cells and resuspend in EB formation medium (DMEM/F12, 20% KSR, 1% GlutaMAX<sup>TM</sup>, 1% MEM-NEAA, 50 μM 2-Mercaptoethanol) with 50 μM Y-27632.
  - Plate 9,000 cells per well in a low-attachment V-bottom 96-well plate to form EBs.
- Neural Induction:
  - After 2 days, transfer EBs to neural induction medium (DMEM/F12, 1% N2 supplement, 1% GlutaMAX™, 1% MEM-NEAA) in low-attachment 24-well plates.
- Matrigel® Embedding and Expansion:
  - After 4 days in neural induction, embed EBs in Matrigel® droplets and transfer to differentiation medium (1:1 DMEM/F12 and Neurobasal®, 0.5% N2 and 1% B27 supplements, 0.5% GlutaMAX™, 0.5% MEM-NEAA, 25 µg/mL insulin, 50 µg/mL transferrin, 20 nM progesterone, 100 µM putrescine, 30 nM sodium selenite) with 2.5 µM insulin.
  - Place on an orbital shaker for expansion.

#### Maturation:

- After 4 days, transfer the developing organoids to maturation medium (differentiation medium without insulin) and continue culturing on an orbital shaker.
- Organoids are typically matured for at least 5 months to allow for the development of a complex cellular environment including mature neurons and astrocytes before prion infection.[3]

# II. Inoculation of Cerebral Organoids with MV1 sCJD Brain Homogenate

Materials:



- Mature cerebral organoids (at least 5 months old)
- 10% (w/v) brain homogenate from a confirmed MV1 sCJD patient (prepared in sterile PBS)
- Normal brain homogenate (NBH) as a negative control
- Opti-MEM™

#### Procedure:

- Inoculation:
  - Transfer individual mature organoids to separate wells of a 24-well plate.
  - Expose the organoids to a final concentration of 0.1% (w/v) MV1 sCJD brain homogenate
     or NBH in organoid maturation medium for 1 week.[3]
- Washing:
  - After 1 week of exposure, carefully wash the organoids multiple times with fresh maturation medium to remove the initial inoculum.
- Long-term Culture:
  - Continue to culture the inoculated organoids in maturation medium on an orbital shaker for several months, with media changes every 2-3 days.

# III. Characterization of MV1 CJD Pathology in Cerebral Organoids

- 1. Real-Time Quaking-Induced Conversion (RT-QuIC) Assay:
- Purpose: To detect prion seeding activity, indicating the presence of PrPSc.
- Procedure:
  - Collect organoid culture media at various time points post-inoculation.



- Perform RT-QuIC analysis on the media samples using recombinant PrP as a substrate.
- Monitor thioflavin T (ThT) fluorescence to detect amyloid formation. An increase in ThT fluorescence indicates the presence of PrPSc in the sample.[3]
- 2. Western Blot for Protease-Resistant PrPSc (PrPres):
- Purpose: To detect the presence of proteinase K (PK)-resistant PrPSc, a hallmark of prion disease.
- Procedure:
  - Homogenize organoids in lysis buffer.
  - Treat a portion of the homogenate with PK to digest PrPC.
  - Run both treated and untreated samples on an SDS-PAGE gel.
  - Transfer to a PVDF membrane and probe with an anti-PrP antibody.
  - The presence of bands in the PK-treated lane indicates the presence of PrPres.
- 3. Immunohistochemistry (IHC):
- Purpose: To visualize PrP deposition, astrogliosis, and neuronal loss within the organoid structure.
- Procedure:
  - Fix organoids in 4% paraformaldehyde.
  - Embed in paraffin and section.
  - Perform IHC using antibodies against:
    - PrP to detect PrPSc aggregates.
    - GFAP to identify reactive astrocytes (astrogliosis).



- NeuN or MAP2 to assess neuronal populations and potential loss.
- Image stained sections using microscopy.
- 4. Cytokine Analysis:
- Purpose: To measure the secretion of inflammatory cytokines, which are often elevated in prion disease.
- Procedure:
  - Collect organoid culture media at different time points.
  - Use a multiplex cytokine assay to measure the levels of inflammatory markers such as chitinase 3-like-1.[3]

## **Data Presentation**

Table 1: Quantitative Analysis of Prion Seeding Activity (RT-QuIC)

| Time Point (days post-inoculation) | NBH-Inoculated Organoids<br>(Seeding Activity) | MV1-Inoculated Organoids (Seeding Activity) |
|------------------------------------|------------------------------------------------|---------------------------------------------|
| 7                                  | Negative                                       | Negative                                    |
| 30                                 | Negative                                       | Negative                                    |
| 60                                 | Negative                                       | Positive                                    |
| 90                                 | Negative                                       | Positive                                    |
| 120                                | Negative                                       | Positive                                    |
| 150                                | Negative                                       | Positive                                    |

Table 2: Semi-Quantitative Analysis of Pathological Markers



| Marker                                 | NBH-Inoculated Organoids | MV1-Inoculated Organoids |
|----------------------------------------|--------------------------|--------------------------|
| PrPres (Western Blot)                  | -                        | ++                       |
| PrP Deposition (IHC)                   | -                        | +++                      |
| Astrogliosis (GFAP IHC)                | +                        | +++                      |
| Neuronal Loss (NeuN IHC)               | +                        | ++                       |
| Chitinase 3-like-1 (Cytokine<br>Assay) | Baseline                 | Elevated                 |

(-: Not detected; +: Mild; ++: Moderate; +++: Severe)

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for modeling MV1 CJD in cerebral organoids.





Click to download full resolution via product page

Caption: Key signaling pathways implicated in prion disease pathogenesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Identification of Major Signaling Pathways in Prion Disease Progression Using Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Prion Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoids for modeling prion diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using our mini-brains: cerebral organoids as an improved cellular model for human prion disease - ProQuest [proquest.com]



- 5. Cerebral organoids as a new model for prion disease | PLOS Pathogens [journals.plos.org]
- 6. Using our mini-brains: cerebral organoids as an improved cellular model for human prion disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sporadic Creutzfeldt-Jakob disease prion infection of human cerebral organoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.univr.it [iris.univr.it]
- 9. researchgate.net [researchgate.net]
- 10. cjdfoundation.org [cjdfoundation.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Modeling MV1
   Creutzfeldt-Jakob Disease in Cerebral Organoids]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1676875#how-to-model-mv1-cjd-in-cerebral-organoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com